molecular formula C16H24N2O2 B8631133 Ethyl 4-(3,4,5-trimethylpiperazin-1-yl)benzoate

Ethyl 4-(3,4,5-trimethylpiperazin-1-yl)benzoate

Cat. No.: B8631133
M. Wt: 276.37 g/mol
InChI Key: FFRKYQXPGWEEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,4,5-trimethylpiperazin-1-yl)benzoate is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

ethyl 4-(3,4,5-trimethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C16H24N2O2/c1-5-20-16(19)14-6-8-15(9-7-14)18-10-12(2)17(4)13(3)11-18/h6-9,12-13H,5,10-11H2,1-4H3

InChI Key

FFRKYQXPGWEEMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(N(C(C2)C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Titanium(IV) isopropoxide (0.598 mL, 2.00 mmol) was added to ethyl 4-(3,5-dimethylpiperazin-1-yl)benzoate (0.262 g, 1 mmol), and paraformaldehyde (0.120 g, 4.00 mmol) in ethanol (5 mL). The resulting solution was stirred at 60° C. under nitrogen for 30 mins. This was cooled to 20° C. and sodium borohydride (0.095 g, 2.5 mmol) was added in one portion. The solution was heated at 60° C. for 24 h. The reaction mixture was quenched with 0.880 ammonia (0.5 mL), filtered, washed with diethyl ether (2×5 mL) and the organic extracts were evaporated. The crude product was purified by silica column chromatography, eluting with a gradient of 0-5% MeOH in DCM containing 0.1% ammonia. Fractions were evaporated to dryness to afford an oil. This was dissolved in acetonitrile (20 ml), polymer supported isocyante resin (1 mmol/g, 2 g) was added and the suspension was stirred overnight. The resin was filtered off and the solution evaporated to dryness to give ethyl 4-(3,4,5-trimethylpiperazin-1-yl)benzoate (0.310 g, 112%) as a white solid. MS: m/z 278 (MH+).
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.262 g
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0.598 mL
Type
catalyst
Reaction Step Three

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